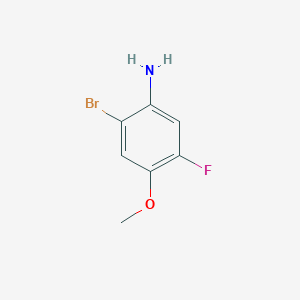

2-Bromo-5-fluoro-4-methoxyaniline

描述

Structural Context within Halogenated Aniline (B41778) Chemistry

The chemical behavior of 2-Bromo-5-fluoro-4-methoxyaniline is best understood by examining the electronic and steric effects of its substituents on the aniline ring. Aniline and its derivatives are fundamental building blocks in organic synthesis, and the introduction of halogens and other functional groups significantly modulates their reactivity. afit.educhemistrysteps.com

The amino group (-NH2) is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. chemistrysteps.com However, the presence and positioning of the bromo, fluoro, and methoxy (B1213986) groups introduce a nuanced interplay of electronic effects:

Methoxy Group (-OCH3): Located at position 4 (para to the bromine and meta to the amino group), the methoxy group is an electron-donating group through its resonance effect (+M), which further activates the ring.

Fluorine Atom (-F): Positioned at position 5 (meta to the bromine and ortho to the methoxy group), fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). mdpi.com This effect can decrease the basicity of the aniline. youtube.com

Bromine Atom (-Br): Situated at position 2 (ortho to the amino group), the bromine atom also has an electron-withdrawing inductive effect (-I). Its larger size compared to fluorine introduces steric hindrance, which can influence the regioselectivity of reactions.

This combination of electron-donating and electron-withdrawing groups, along with steric factors, results in a unique reactivity profile for this compound, allowing for selective chemical transformations. The interplay of these substituents affects the nucleophilicity of the amino group and the susceptibility of the aromatic ring to further substitution. afit.edu

Significance as a Synthetic Intermediate in Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. Its trifunctional nature allows for a variety of chemical modifications, making it a key starting material for the synthesis of more complex molecules, particularly heterocyclic compounds.

The presence of the bromine atom is particularly significant as it provides a handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. The amino group can be readily diazotized and converted into a wide range of other functional groups, or it can participate in condensation reactions to form heterocyclic rings. libretexts.org

Detailed research findings have demonstrated the utility of this compound in the synthesis of targeted therapeutic agents. For instance, it serves as a crucial building block in the preparation of potent and selective inhibitors of G9a-like protein (GLP) lysine (B10760008) methyltransferase, which are being investigated for their potential in cancer therapy. In these syntheses, the aniline is often a precursor to quinazoline (B50416) and quinazolinedione scaffolds, which are common cores in many biologically active compounds.

Furthermore, this compound has been utilized in the synthesis of novel hetero ring-fused pyridine (B92270) derivatives that have shown promising anticancer activity. nih.gov The strategic incorporation of the fluorinated aniline moiety can enhance the metabolic stability and binding affinity of the final drug candidates. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key properties of this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 445441-58-7 sigmaaldrich.com |

| Molecular Formula | C7H7BrFNO uni.lu |

| Molecular Weight | 220.04 g/mol sigmaaldrich.com |

| Appearance | Solid |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYWEZZHXINQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287095 | |

| Record name | 2-Bromo-5-fluoro-4-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445441-58-7 | |

| Record name | 2-Bromo-5-fluoro-4-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445441-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoro-4-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-fluoro-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Fluoro 4 Methoxyaniline

Regioselective Functionalization Strategies

Regioselective functionalization is crucial in the synthesis of complex aromatic compounds. For anilines, which are highly activated towards electrophilic aromatic substitution, traditional methods can lead to a mixture of products, including polyhalogenated species. nih.govyoutube.com Modern synthetic approaches focus on directing substituents to specific positions, either through the use of protecting groups, specialized reagents, or meticulous control of reaction conditions. researchgate.netorganic-chemistry.org

A common and effective strategy for preparing specific aniline (B41778) derivatives involves the introduction of a nitro group, which can then be reduced to the target amino functionality. This two-step sequence allows for greater control over the substitution pattern, as the nitro group acts as a deactivating meta-director, influencing subsequent reactions before its conversion to the activating amino group.

The synthesis of 2-Bromo-5-fluoro-4-methoxyaniline can be approached via the nitration of a suitable precursor, such as 2-bromo-5-fluoroaniline (B94856). A key intermediate in this pathway is 2-bromo-5-fluoro-4-nitroaniline (B1526599). google.com The nitration is typically carried out using a mixture of nitric acid and a stronger acid, often sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. youtube.com

Table 1: Nitration of Halogenated Anilines

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| 2-Bromo-5-fluoroaniline | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Temperature control (-10°C to 10°C) | 2-Bromo-5-fluoro-4-nitroaniline google.com |

The final step in this pathway is the reduction of the nitro group of the intermediate to form the desired aniline. The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. youtube.com A variety of reducing agents can be employed for this purpose. Classic methods include catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C). youtube.com

Alternative and widely used methods involve the use of metals in acidic media, such as iron powder or tin(II) chloride in hydrochloric or acetic acid. youtube.com These reagents are effective and often preferred for their functional group tolerance and milder reaction conditions, which help preserve the other substituents on the aromatic ring, like the bromo, fluoro, and methoxy (B1213986) groups. The choice of reducing agent can be critical to ensure the integrity of the molecule is maintained, leading to a high yield of the final this compound.

An alternative to the nitration-reduction sequence is the direct halogenation of a pre-functionalized aniline or a related derivative. This approach can be more atom-economical by reducing the number of synthetic steps. However, it requires precise control to avoid over-halogenation and to ensure the correct regiochemical outcome, as the activating groups on the ring can lead to multiple products. youtube.com

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the selective bromination of aromatic compounds, including anilines. organic-chemistry.org Unlike molecular bromine (Br₂), which can be harsh and lead to polybromination, especially with activated rings, NBS provides a low and steady concentration of electrophilic bromine, allowing for more controlled reactions. masterorganicchemistry.com The use of NBS is a hallmark of modern organic synthesis for achieving mono-bromination of sensitive substrates. researchgate.net

For the synthesis of this compound, a potential pathway involves the direct bromination of a precursor like 3-fluoro-4-methoxyaniline. The reaction's regioselectivity is governed by the directing effects of the existing amino, fluoro, and methoxy groups. Catalysts such as ammonium (B1175870) acetate (B1210297) can be used in conjunction with NBS to enhance the efficiency and regioselectivity of the bromination at room temperature. researchgate.net

The success of direct halogenation hinges on the meticulous control of reaction parameters. Temperature is a critical factor; for the bromination of methoxyaniline derivatives with NBS, reactions are often conducted at low temperatures, typically between 0°C and 5°C. This low temperature helps to prevent over-bromination and other side reactions by moderating the reactivity of the system.

The choice of solvent is also crucial. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are frequently used. youtube.com In some cases, semi-aqueous conditions have been shown to afford remarkable para-selectivity. researchgate.net The solvent influences the solubility of the reagents and intermediates and can affect the reactivity of the electrophile, thereby playing a key role in directing the regiochemical outcome of the halogenation. nih.gov

Table 2: Direct Bromination using NBS

| Substrate Type | Reagent/Catalyst | Solvent | Temperature | Key Outcome |

|---|---|---|---|---|

| Activated Anilines/Phenols | NBS / NH₄OAc | Semi-aqueous | Room Temp. | High para-selectivity researchgate.net |

| 4-Fluoro-5-methoxyaniline | NBS | Dichloromethane | 0–5°C | Selective monobromination |

Protecting Group Chemistry in Multi-step Synthesis

The inherent reactivity of the amino group in anilines can lead to undesired side reactions during electrophilic aromatic substitution, such as polysubstitution and oxidation. To circumvent these issues, the amino group is often temporarily protected. This strategy not only mitigates side reactions but can also be exploited to direct the regiochemical outcome of subsequent transformations.

Acetylation-Mediated Amino Group Protection and Deprotection

A common and effective method for protecting the amino group is through acetylation to form an acetanilide (B955). libretexts.org This transformation is typically achieved by treating the aniline with acetic anhydride (B1165640), often in the presence of a base like sodium acetate or in a solvent such as acetic acid. libretexts.orgacs.org The acetyl group moderates the activating effect of the amino group and provides steric hindrance, which can influence the regioselectivity of subsequent reactions. youtube.com

For instance, in the synthesis of a key intermediate for the pharmaceutical agent osimertinib, 4-fluoro-2-methoxyaniline (B49241) was acetylated using a continuous flow procedure. acs.org The reaction of 4-fluoro-2-methoxyaniline dissolved in acetic acid with acetic anhydride proceeded efficiently to afford the corresponding acetanilide. acs.org This acetyl-protected intermediate was then carried forward to the subsequent nitration step. acs.org

The deprotection of the acetanilide to regenerate the free amine is typically accomplished by hydrolysis under acidic or basic conditions. youtube.com This two-step protection-deprotection sequence allows for cleaner reactions and higher yields of the desired substituted aniline.

Impact on Regioselectivity and Yield Optimization

The use of an acetyl protecting group has a profound impact on the regioselectivity and yield of electrophilic aromatic substitution reactions on the aniline ring. The bulky acetyl group can sterically hinder the positions ortho to the amino group, thereby favoring substitution at the para position. Furthermore, the electronic nature of the acetamido group, while still activating, is less so than a free amino group, which helps to prevent polysubstitution.

A study on the nitration of 4-fluoro-2-methoxyaniline demonstrated the importance of acetylation for yield and regioselectivity. acs.org Direct nitration of the unprotected aniline would likely lead to a mixture of products and potential oxidation. However, nitration of the acetylated intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide, with fuming nitric acid in a continuous flow reactor, followed by batch deprotection, afforded the desired 4-fluoro-2-methoxy-5-nitroaniline (B580436) in an 82% isolated yield over the two steps. acs.org The nitration of the acetyl-protected substrate with aqueous nitric acid in acetic acid resulted in a 94% yield of the desired 5-nitro product, with less than 6% of the 3-nitro regioisomer being formed. acs.org This high regioselectivity is attributed to the directing effects of the substituents on the ring.

The following table summarizes the effect of acetylation on the nitration of 4-fluoro-2-methoxyaniline:

| Starting Material | Reagents and Conditions | Product | Yield | Regioisomeric Ratio (5-nitro : 3-nitro) | Reference |

| 4-fluoro-2-methoxyaniline | 1. Ac₂O, AcOH (flow) 2. fuming HNO₃ (flow) 3. Batch deprotection | 4-fluoro-2-methoxy-5-nitroaniline | 82% (over two steps) | Not specified | acs.org |

| N-(4-fluoro-2-methoxyphenyl)acetamide | aq. HNO₃, AcOH, 80 °C (microwave) | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | 94% | >15:1 | acs.org |

Modern Catalytic Approaches in Halogenated Aniline Synthesis

Traditional methods for the halogenation of anilines often rely on electrophilic aromatic substitution, which can suffer from poor regioselectivity, leading to mixtures of ortho and para isomers. Modern catalytic approaches, particularly those utilizing palladium, have emerged as powerful tools for the site-selective functionalization of C-H bonds, offering unprecedented control over the synthesis of halogenated aniline derivatives.

Heterogeneous Catalytic Hydrogenation-Reduction

The reduction of a corresponding nitroarene, 1-bromo-4-fluoro-5-methoxy-2-nitrobenzene, is a primary route for synthesizing this compound. Heterogeneous catalytic hydrogenation is a widely used industrial method for converting nitroarenes to anilines due to its efficiency. academax.com However, the presence of halogen substituents (bromo and fluoro) on the aromatic ring introduces the significant challenge of preventing the competitive hydro-dehalogenation side reaction, where the halogen atoms are undesirably replaced by hydrogen. nih.govresearchgate.net

The key to the selective hydrogenation of halogenated nitroarenes lies in the rational design of the catalyst. The ideal catalyst must exhibit high activity for the reduction of the nitro group while simultaneously showing low activity for the cleavage of the carbon-halogen bonds. nih.gov

Noble metal catalysts, particularly those based on platinum (Pt) and palladium (Pd), are often employed for nitro group reduction. academax.com However, their standard forms can also be active in hydro-dehalogenation. acs.org To enhance selectivity, several modification strategies have been developed:

Sulfided Catalysts: A commercially available sulfided platinum catalyst has demonstrated high efficacy in the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. nih.gov By employing low temperatures, pressures, and minimal catalyst loading (<0.1 mol % Pt), heteroaromatic amines can be obtained with very few hydro-dehalogenation byproducts. nih.gov

Bimetallic and Alloy Catalysts: Combining Pt-group metals with less active components can tune the electronic properties of the catalyst to favor nitro group activation. nih.gov For instance, single-atom alloy (SAA) catalysts, such as Ir₁Ni supported on alumina, have shown exceptional activity and selectivity (>96%) for the hydrogenation of 4-nitrostyrene, indicating their potential for other functionalized nitroarenes. nih.gov The interaction at the Ir-Ni interface is believed to be crucial for this enhanced performance. nih.gov

Non-Noble Metal Catalysts: To create more economical and sustainable processes, catalysts based on non-noble metals are being explored. academax.com Manganese-based catalysts, stabilized by pincer-type ligands, have been successfully used for the hydrogenation of a broad range of nitroarenes, including halogenated ones, with molecular hydrogen under relatively mild conditions. acs.org Molybdenum nitrides (β-Mo₂N and γ-Mo₂N) have also been identified as a sustainable alternative, showing excellent selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline. epfl.ch

The performance of various catalytic systems in the selective hydrogenation of halogenated nitroarenes is summarized below.

| Catalyst System | Substrate Example | Key Conditions | Selectivity/Yield | Reference |

| Sulfided Platinum | Halogenated Nitro-heteroarenes | Low temp, low pressure, <0.1 mol% Pt | Minimal hydro-dehalogenation | nih.gov |

| Ir₁Ni/Al₂O₃ (SAA) | 4-Nitrostyrene | 1 MPa H₂, 50 °C | >96% selectivity for 4-aminostyrene | nih.gov |

| Mn-pincer complex | Halogenated Nitroarenes | Molecular hydrogen, mild conditions | High yields of aniline derivatives | acs.org |

| β-Mo₂N | p-Chloronitrobenzene | Liquid phase hydrogenation | Exclusive hydrogenation to p-chloroaniline | epfl.ch |

This table is interactive. Users can sort and filter the data based on the columns.

Preventing the cleavage of carbon-halogen bonds is paramount for the successful synthesis of halogenated anilines like this compound. Several strategies are employed to minimize this unwanted side reaction:

Catalyst Modification: As discussed, modifying the catalyst is a primary strategy. The addition of promoters or inhibitors can selectively poison the sites responsible for hydro-dehalogenation. Sulfidation of platinum or palladium catalysts is a classic example, where sulfur atoms block the low-coordination sites that are highly active in C-X bond cleavage. nih.gov

Control of Reaction Conditions: Operating at lower temperatures and hydrogen pressures can significantly reduce the rate of hydro-dehalogenation, which often requires higher activation energy than nitro group reduction. nih.gov

Use of Alternative Hydrogen Sources: Hydrogen-transfer hydro-dehalogenation can occur with sources like 2-propanol or formates. researchgate.net However, carefully selecting the hydrogen donor and reaction conditions can influence selectivity. For instance, a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been developed that uses molecular hydrogen but operates in aqueous micelles, which favors the desired C-N coupling pathway over hydro-dehalogenation. nsf.gov This is attributed to the in-situ formation of Cu-hydride species that prevent the formation of Pd-hydrides responsible for the side reaction. nsf.gov

Understanding Halogen Reactivity: The susceptibility of a halogen to hydrogenolysis follows the order I > Br > Cl >> F. researchgate.net The carbon-fluorine bond is generally the most stable and least likely to be cleaved under typical hydrogenation conditions. The carbon-bromine bond, present in the target precursor, is more labile, making the choice of a highly selective catalyst and mild conditions critical.

Emerging Synthetic Techniques for Aryl Halides

Beyond the conventional reduction of nitroarenes, emerging techniques offer novel and potentially more sustainable pathways for the synthesis of complex aryl halides and their derivatives.

Mechanochemistry, which utilizes mechanical force from grinding or milling to drive chemical reactions, is an emerging green chemistry technique that often proceeds without bulk solvents. acs.orgnih.gov This approach can offer different reactivity and selectivity compared to traditional solution-based methods. nih.gov

For the synthesis of halogenated anilines, mechanochemistry presents a promising alternative for the direct halogenation step. The direct halogenation of aniline in solution is often difficult to control due to the strong activating effect of the amino group, which can lead to poly-substitution. chemistrysteps.combyjus.com While protecting the amino group as an amide can moderate the reaction and direct substitution to the para position, this adds extra steps to the synthesis. chemistrysteps.com

Mechanochemical protocols can provide a solution. For example, the direct and selective mechanochemical halogenation of C-H bonds in azobenzenes (which contain N-aryl bonds) has been achieved using N-halosuccinimides (NXS) as the halogen source. beilstein-journals.org These reactions can be performed under neat grinding or liquid-assisted grinding (LAG) conditions. beilstein-journals.org Depending on the substituents present on the azobenzene, the reaction can proceed with or without a palladium catalyst. beilstein-journals.org This demonstrates the potential for controlled, selective halogenation of activated aromatic rings under solvent-free or solvent-minimal conditions, a principle that could be extended to aniline derivatives.

| Mechanochemical Technique | Reactants | Conditions | Outcome | Reference |

| Neat/Liquid-Assisted Grinding | Azobenzenes, N-halosuccinimides | Ball mill, with/without Pd(OAc)₂ | Selective ortho-halogenation | beilstein-journals.org |

| Ball Milling | General | Solvent-free or minimal solvent | Can provide different selectivity than solution | acs.orgnih.gov |

This table is interactive. Users can sort and filter the data based on the columns.

For a compound like this compound to be useful in industrial applications, its synthetic route must be scalable, cost-effective, and produce a high-purity product. The traditional multi-step synthesis involving nitration followed by selective catalytic reduction is often considered scalable and can yield a product of high purity (>95%) suitable for industrial use.

The industrial relevance of halogenated anilines is significant. They serve as crucial building blocks in the synthesis of pharmaceuticals, dyes, and crop protection agents. academax.cominnospk.com For example, the similar compound 2-bromo-5-chloroaniline (B1280272) is a key intermediate in various specialized chemical applications, and its demand is rising with industrial innovation. innospk.com This highlights the market for compounds like this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 5 Fluoro 4 Methoxyaniline

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, proceeding through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The regioselectivity of this substitution on the 2-bromo-5-fluoro-4-methoxyaniline ring is determined by the cumulative directing effects of the existing substituents.

The substituents on the ring have the following directing properties:

Amino (-NH2) and Methoxy (B1213986) (-OCH3) groups: Both are strong activating groups and powerful ortho, para-directors due to their ability to donate electron density to the ring via resonance.

Halogens (-F and -Br): These are deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because of resonance effects involving their lone pairs. youtube.com

In the context of this compound, the potent activating effects of the amino and methoxy groups dominate the orientation of incoming electrophiles. The available positions for substitution are C3 and C6.

Position C3: This position is ortho to the methoxy group and meta to the amino group.

Position C6: This position is ortho to the amino group and meta to the methoxy group.

Given that the amino group is generally a more powerful activating group than the methoxy group, substitution is most likely to be directed to the C6 position, which is ortho to the amine. However, the bromine atom at C2 presents significant steric hindrance, which could impede attack at the adjacent C3 and C6 positions. Therefore, while electronic effects favor substitution at C6, steric factors may reduce the reaction rate or lead to a mixture of products, necessitating experimental validation for reactions like nitration or halogenation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are electron-deficient, usually due to the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to a good leaving group. libretexts.org The mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org The electron-rich nature of the this compound ring, owing to the strongly electron-donating amino and methoxy groups, generally disfavors the SNAr mechanism.

In SNAr reactions, the rate-determining step is often the initial attack by the nucleophile to form the stabilized intermediate. nih.gov The leaving group ability of halogens in SNAr typically follows the order F > Cl ≈ Br > I. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which powerfully polarizes the carbon-fluorine bond and stabilizes the negative charge of the Meisenheimer complex through a strong inductive effect.

For this compound, if an SNAr reaction were to be forced, the fluorine atom at C5 would be the more likely leaving group compared to the bromine atom at C2. However, the reaction is highly unlikely under standard conditions due to the lack of strong electron-withdrawing groups to activate the ring for nucleophilic attack. libretexts.orgyoutube.com

The kinetics and regioselectivity of SNAr reactions are profoundly influenced by both steric and electronic factors.

Electronic Effects: The primary electronic feature of this compound is the high electron density conferred by the amine and methoxy substituents. These electron-donating groups destabilize the negatively charged Meisenheimer complex, which is a key intermediate in the SNAr pathway, thus increasing the activation energy and slowing the reaction rate significantly. youtube.comworktribe.com

Steric Effects: Substituents positioned ortho to the reaction center can sterically hinder the approach of the incoming nucleophile, thereby reducing the reaction rate. worktribe.comrsc.org In this molecule, the bromine atom at C2 and the methoxy group at C4 provide steric bulk around the fluorine atom at C5, potentially impeding nucleophilic attack at that position. Research on other substituted anilines has shown that alkyl groups at the 2-position can cause considerable reductions in reactivity. worktribe.com

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon bonds. nih.gov For aryl halides, the reactivity order in the crucial oxidative addition step is generally C–I > C–Br > C–Cl >> C–F. nih.gov This differential reactivity allows for selective functionalization of polyhalogenated aromatic compounds.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used cross-coupling methods. nih.govnih.gov Given the much higher reactivity of the C-Br bond compared to the C-F bond in palladium catalysis, this compound can be selectively coupled at the C2 position, leaving the C-F bond intact. nih.govbeilstein-journals.org

Successful Suzuki-Miyaura couplings have been developed for a wide range of substrates, including unprotected ortho-bromoanilines. nih.gov These reactions demonstrate high functional group tolerance. nih.gov Typical conditions involve a palladium catalyst, a base, and an appropriate solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, CataXCium A Pd G3 | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). nih.govnih.gov |

| Ligand | PPh₃, dppf, PCy₃ | Stabilizes the palladium center and influences its reactivity and selectivity. beilstein-journals.orguzh.ch |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the organoboron species in the transmetalation step. nih.govmdpi.com |

| Solvent | 1,4-Dioxane, Toluene, 2-MeTHF, Water mixtures | Solubilizes reactants and influences reaction kinetics. nih.govmdpi.com |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the organic fragment to be coupled to the aryl halide. nih.govuzh.ch |

This table presents generalized conditions based on literature for similar substrates and is not specific to experimentally verified reactions of this compound.

The efficiency of the Suzuki-Miyaura coupling is influenced by the electronic properties of the substituents on the aryl halide. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. nih.gov

Electron-Donating Groups (-NH2, -OCH3): These groups increase the electron density on the aromatic ring. This can slow down the oxidative addition step, as the process involves the transfer of electron density from the metal to the aryl halide's σ* orbital.

Electron-Withdrawing Groups (-F, -Br): These groups decrease the electron density on the ring, which generally facilitates oxidative addition.

In this compound, the strong electron-donating character of the amino and methoxy groups would be expected to reduce the rate of oxidative addition at the C-Br bond compared to an aryl bromide with electron-withdrawing substituents. nih.gov However, studies on other electron-rich and functionally complex bromoanilines show that efficient coupling is readily achievable with modern catalytic systems, which are robust enough to overcome these electronic effects and provide good to excellent yields. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, ¹H NMR spectroscopy would reveal signals corresponding to the distinct types of protons in the molecule: the two aromatic protons, the methoxy group protons, and the amine group protons. The integration of these signals would confirm the number of protons in each environment.

Similarly, ¹³C NMR spectroscopy would show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the highly electronegative fluorine atom would exhibit a large C-F coupling constant, a key diagnostic feature. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the four different substituents (bromo, fluoro, methoxy, and amino groups), providing crucial data for assigning the substitution pattern.

The substitution pattern on the benzene ring is definitively established through the analysis of coupling constants (J-values) in the ¹H NMR spectrum. The two aromatic protons would appear as doublets of doublets due to coupling to each other (ortho-coupling, typically 7-10 Hz) and to the fluorine atom (H-F coupling). The magnitude of the H-F coupling constant depends on the number of bonds separating the proton and the fluorine atom.

The specific connectivity and arrangement of substituents are thus confirmed by piecing together the chemical shifts, integration, and coupling patterns observed in both the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on standard chemical shift values and coupling constants for similar structures.

¹H NMR (Proton)| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (at C6) | 6.8 - 7.2 | Doublet of doublets (dd) | ortho J(H-H) ≈ 8-9 Hz; J(H-F) ≈ 4-6 Hz |

| Aromatic-H (at C3) | 6.5 - 6.9 | Doublet of doublets (dd) | ortho J(H-H) ≈ 8-9 Hz; J(H-F) ≈ 9-11 Hz |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | N/A |

¹³C NMR (Carbon-13)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-F (C5) | 150 - 155 | Doublet (d) | ¹J(C-F) ≈ 240-250 Hz |

| C-Br (C2) | 100 - 105 | Doublet (d) | ⁴J(C-F) ≈ 2-4 Hz |

| C-OCH₃ (C4) | 145 - 150 | Doublet (d) | ²J(C-F) ≈ 10-15 Hz |

| C-NH₂ (C1) | 135 - 140 | Doublet (d) | ³J(C-F) ≈ 5-8 Hz |

| C-H (C6) | 115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| C-H (C3) | 110 - 115 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. It achieves this by measuring the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula. Research involving related compounds often utilizes HRMS with techniques like electrospray ionization (ESI) to confirm the identity of synthesized molecules nih.gov.

For this compound, the molecular formula is C₇H₇BrFNO. HRMS analysis would be expected to yield an experimental mass that matches the theoretical exact mass of this formula to within a few parts per million (ppm). Furthermore, the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would produce a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units, providing definitive evidence for the presence of a single bromine atom in the molecule.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇BrFNO |

| Theoretical Monoisotopic Mass ([M]⁺ for ⁷⁹Br) | 218.9719 u |

X-ray Crystallography for Solid-State Structure Determination

The technique of X-ray crystallography relies on the principle of diffraction. When a beam of X-rays is directed at a well-ordered crystal, the X-rays are scattered by the electrons of the atoms in the crystal. fiveable.mewikipedia.orgazolifesciences.com Because the atoms in a crystal are arranged in a regular, repeating lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orgazolifesciences.com

The positions and intensities of these diffraction spots are measured and then used in a mathematical process called a Fourier transform. fiveable.me This calculation converts the diffraction data into a three-dimensional electron density map. fiveable.meproteopedia.orgrcsb.orglibretexts.orgnih.gov This map visualizes the distribution of electrons within the crystal's unit cell, with regions of high electron density indicating the positions of atoms. rcsb.orgausetute.com.aunih.gov

From the electron density map, a detailed atomic model of the molecule can be built and refined. This model provides precise measurements of all bond lengths and angles, defining the exact molecular conformation in the solid state. gla.ac.uk For aniline (B41778) derivatives, this would include the planarity of the benzene ring and the orientation of the methoxy and amino substituents.

Furthermore, the crystal structure reveals how individual molecules interact with their neighbors. These intermolecular interactions, such as hydrogen bonds, are critical in determining the physical properties of the solid. researchgate.netmdpi.comias.ac.inrsc.org In the case of this compound, the amine (-NH₂) group is capable of acting as a hydrogen bond donor, likely forming interactions with electronegative atoms (such as the fluorine or oxygen atoms) of adjacent molecules. researchgate.net Analyzing these interactions provides insight into the stability and structure of the crystal lattice. researchgate.net

An in-depth analysis of the chemical compound this compound reveals a significant reliance on advanced analytical and computational techniques in modern chemical research. This article explores the specific application of chromatographic and quantum chemical methods to characterize this complex aniline derivative.

Research Applications and Derivatization of 2 Bromo 5 Fluoro 4 Methoxyaniline

Utilization as a Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the 2-bromo-5-fluoro-4-methoxyaniline ring system makes it a powerful tool for synthetic chemists. The presence of bromine and fluorine atoms, along with an amino group, provides multiple handles for sequential and selective reactions. This allows for the controlled construction of intricate molecular architectures.

The aniline (B41778) moiety of this compound is a key functional group for the synthesis of various heterocyclic systems. For instance, aniline and its derivatives can undergo diazotization when treated with nitrous acid, forming a diazonium salt. wikipedia.org This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a variety of functional groups, or in coupling reactions to form azo compounds, which are precursors to various heterocyclic structures. wikipedia.orgresearchgate.net

Furthermore, the bromine atom on the ring is amenable to a range of cross-coupling reactions, such as Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds and constructing complex bi-aryl and other extended aromatic systems. These reactions are fundamental in modern organic synthesis for creating the core structures of many advanced materials and pharmaceutical agents.

The distinct reactivity of the functional groups on this compound allows for selective chemical modifications. The amino group can be readily acylated or alkylated, and its directing effect on electrophilic aromatic substitution can be modulated by its conversion to an amide. The bromine atom provides a site for metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.

The strategic sequence of these reactions is crucial for achieving the desired multi-functionalized product. For example, protecting the highly reactive amino group allows for selective reactions at other positions on the aromatic ring. This step-wise approach is a common strategy in multi-step synthesis to avoid unwanted side reactions and to ensure high yields of the target molecule. libretexts.org

Table 1: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acyl chlorides, Anhydrides | Amide |

| Amino (-NH₂) | Diazotization | Nitrous acid (HNO₂) | Diazonium salt (-N₂⁺) |

| Bromo (-Br) | Suzuki Coupling | Boronic acids, Palladium catalyst | Aryl or Alkyl group |

| Bromo (-Br) | Buchwald-Hartwig Amination | Amines, Palladium catalyst | Substituted amine |

Role in the Synthesis of Specialized Chemical Intermediates

Beyond its direct use in complex synthesis, this compound is a precursor to other important chemical intermediates. These intermediates find applications in diverse fields, from coloration to advanced materials.

Aniline and its substituted derivatives are foundational to the dye and pigment industry. wikipedia.orgbritannica.com The synthesis of many azo dyes, a major class of synthetic colorants, begins with the diazotization of an aromatic amine like aniline. wikipedia.orgresearchgate.net The resulting diazonium salt is then coupled with another aromatic compound to form the characteristic azo linkage (-N=N-), which is a chromophore responsible for the color of the dye. researchgate.net While specific examples for this compound in large-scale dye production are not widely documented, its structural features are consistent with those of precursors used for creating specialized dyes with specific properties.

The unique electronic properties imparted by the fluorine, bromine, and methoxy (B1213986) substituents make this compound and its derivatives of interest in materials science. For example, benzylideneaniline (B1666777) compounds, which can be synthesized from substituted anilines, have been investigated for their nonlinear optical (NLO) properties. researchgate.net The introduction of a bromo group, in particular, has been shown to enhance the second-order NLO effects in some organic materials. researchgate.net Furthermore, Schiff bases derived from substituted anilines are versatile ligands in organometallic chemistry and have applications in polymer synthesis and as sensors. iucr.org

Exploration in Medicinal Chemistry Building Blocks (focused on synthetic utility)

In medicinal chemistry, the focus is often on creating novel molecular scaffolds that can interact with biological targets. Substituted anilines are a common starting point for the synthesis of a wide array of pharmacologically active compounds. wisdomlib.org this compound, with its multiple points for diversification, is a valuable building block for creating libraries of compounds for drug discovery.

The presence of halogen atoms like bromine and fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, fluorinated compounds often exhibit increased metabolic stability and binding affinity. The bromine atom can serve as a handle for introducing further complexity or can be a key interaction point with a biological target.

This compound and its derivatives are used in the synthesis of inhibitors for enzymes like anaplastic lymphoma kinase (ALK) and Rho kinase, which are important targets in cancer research and other cellular process studies. Its utility is also seen in the synthesis of compounds with potential analgesic, antifungal, antibacterial, and antiproliferative activities. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-bromobenzylidene)-4-fluoroaniline |

| N-(4-bromobenzylidene)-4-methoxyaniline |

| 2-bromo-4,5-dimethoxy benzenepropanenitrile |

| 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide |

| 2-Bromo-4-fluoroaniline |

| 2-Bromo-4-fluoro-5-methoxyaniline (B1344136) |

| 2-Bromo-5-methoxyaniline |

| 4-Bromo-5-fluoro-2-methylaniline |

| 2-Bromo-4-methoxyaniline |

| Aniline |

| Benzeneazophenol |

| 2-bromo-4-fluoro-1-methoxybenzene |

| 2-bromo-4-chloro-1-methoxybenzene |

| 2-fluoro-4-bromo-5-methoxycarbonyloxyphenyl isocyanate |

Intermediate for Kinase Inhibitor Scaffolds (e.g., ALK, Rho kinase)

While direct synthesis of Anaplastic Lymphoma Kinase (ALK) or Rho kinase (ROCK) inhibitors using this compound is not prominently documented in publicly available literature, its structural isomers and related halogenated anilines are established precursors for such compounds. For instance, the isomeric compound 2-bromo-4-fluoro-5-methoxyaniline is utilized as a building block in the synthesis of inhibitors targeting proteins like ALK, which are significant in cancer research. Similarly, compounds with analogous substitution patterns are employed in the creation of Rho kinase inhibitors. nih.gov

Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases like cancer and hypertension. nih.gov The development of small molecule kinase inhibitors is a major focus in drug discovery. Halogenated anilines are pivotal in constructing the core scaffolds of these inhibitors. The bromine atom on the aniline ring is particularly useful as it allows for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to build more complex molecular architectures. The fluorine and methoxy groups, in turn, influence the compound's metabolic stability, solubility, and binding affinity to the target kinase. Given these principles, this compound represents a promising, though perhaps less explored, starting material for novel ALK and Rho kinase inhibitors.

Precursor for Sirtuin Activator Synthesis (e.g., MDL compounds)

Sirtuins are a class of NAD+-dependent deacetylases that are key regulators in numerous cellular pathways, including those related to aging, metabolism, and DNA repair. nih.govmdpi.com Small-molecule sirtuin-activating compounds (STACs) have garnered significant interest for their therapeutic potential. While direct synthesis of STACs from this compound is not explicitly detailed, the synthesis of potent sirtuin activators, such as the MDL series of compounds (e.g., MDL-800, MDL-801), relies on a structurally similar starting material, 5-bromo-4-fluoro-2-methylaniline.

The synthesis of these MDL compounds, which are activators of SIRT6, highlights the importance of the substituted aniline scaffold. The synthetic utility of this compound can be inferred from these related syntheses. The amine group allows for amide bond formation, a common linkage in many bioactive molecules, while the bromo and fluoro substituents can be used to modulate the electronic and pharmacokinetic properties of the final sirtuin activator. The development of isoform-specific sirtuin modulators is an active area of research, and versatile building blocks like this compound are critical for generating diverse chemical libraries to screen for such activity. mdpi.comnih.gov

Synthetic Utility in Developing Therapeutic Agents

The true value of this compound as a synthetic intermediate is demonstrated by its role in the preparation of important therapeutic agents. A key example is its use in the synthesis of Tezacaftor, a component of a triple-combination therapy for cystic fibrosis. google.com The precursor to the target aniline, 2-bromo-5-fluoro-4-nitroaniline (B1526599), is a crucial intermediate in the synthetic route to Tezacaftor. google.comgoogle.com This underscores the industrial importance of this specific substitution pattern on the aniline ring.

The synthesis of 2-bromo-5-fluoro-4-nitroaniline can be achieved through the nitration of 2-bromo-5-fluoroaniline (B94856). google.com This process, however, requires careful control of reaction conditions to ensure the correct regioselectivity. An alternative patented method involves the protection of the amino group of 2-bromo-5-fluoroaniline before nitration, followed by deprotection to yield the desired product with high purity. google.com The subsequent reduction of the nitro group furnishes this compound, ready for further elaboration into complex drug molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile building block for a wide range of potential pharmaceuticals.

Comparative Analysis with Structurally Related Halogenated Anilines

The specific arrangement of substituents on the this compound ring dictates its unique chemical properties and reactivity when compared to other halogenated anilines.

Impact of Substituent Position and Type on Synthetic Accessibility

The synthetic accessibility of substituted anilines is heavily influenced by the nature and position of the substituents on the aromatic ring. The synthesis of this compound itself presents regioselectivity challenges.

| Reaction Type | Effect of Substituents | Relevance to this compound |

| Electrophilic Bromination | The amino group is a strong activating, ortho-, para-director. Without protection, polysubstitution is common. vedantu.comchemistrysteps.com | Direct bromination of a precursor like 5-fluoro-4-methoxyaniline would likely lead to a mixture of products. Regiocontrol is difficult. |

| Nitration | The amino group's basicity can lead to the formation of an anilinium ion in strong acid, which is a meta-director. chemistrysteps.combyjus.com | To achieve nitration para to the amino group, protection (e.g., as an acetanilide) is often required to control reactivity and direct the incoming nitro group. google.com |

| Cross-Coupling Reactions | The bromine atom is an excellent handle for Pd-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig). | The 2-bromo position allows for the introduction of various groups, a key step in building molecular complexity from this intermediate. |

Compared to an isomer like 4-bromo-3-fluoro-2-methoxyaniline, the synthetic route to this compound might be more complex due to the directing effects of the substituents. For example, starting from 4-fluoroaniline, a multi-step sequence involving acetylation, nitration, bromination, reduction of the nitro group, and finally methoxylation or a variation thereof would be necessary to achieve the specific substitution pattern, with each step requiring careful optimization to manage regiochemistry. google.com

Electronic and Steric Effects on Derived Compound Properties and Reactivity

The electronic and steric environment created by the substituents in this compound is critical for its reactivity and the properties of its derivatives.

Electronic Effects: The interplay of inductive and resonance effects of the substituents governs the electron density of the aromatic ring and the nucleophilicity of the amino group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -NH₂ (Amino) | Electron-withdrawing | Strong electron-donating | Activating, ortho-, para-directing byjus.com |

| -OCH₃ (Methoxy) | Electron-withdrawing | Strong electron-donating | Activating, ortho-, para-directing |

| -F (Fluoro) | Strong electron-withdrawing | Weak electron-donating | Deactivating, ortho-, para-directing openstax.org |

| -Br (Bromo) | Strong electron-withdrawing | Weak electron-donating | Deactivating, ortho-, para-directing openstax.org |

In this compound, the powerful electron-donating resonance effects of the amino and methoxy groups activate the ring towards electrophilic substitution, though this is tempered by the strong inductive withdrawal of the fluorine and bromine atoms. openstax.orglibretexts.org This electronic balance is crucial. For instance, the basicity of the aniline nitrogen is reduced by the electron-withdrawing halogens, which can be advantageous in preventing unwanted side reactions during synthesis.

Steric Effects: Steric hindrance plays a significant role in the reactivity of substituted anilines. acs.orgnih.gov In this compound, the bromine atom at the ortho position to the amino group provides considerable steric bulk.

Reaction at the Amino Group: The ortho-bromo substituent can sterically hinder reactions directly involving the -NH₂ group, potentially requiring more forcing conditions compared to an aniline where the ortho positions are unsubstituted. rsc.org

Electrophilic Aromatic Substitution: The bromine atom can also influence the regioselectivity of further substitutions on the ring by physically blocking access to the adjacent position.

This contrasts with an isomer like 4-bromo-2-fluoro-5-methoxyaniline, where both ortho positions to the activating amino group are less hindered, potentially leading to different reactivity profiles in electrophilic substitution reactions. The steric environment around the key functional groups ultimately influences which derivatives can be synthesized efficiently. organic-chemistry.org

常见问题

Basic Questions

Q. What are the recommended laboratory synthesis methods for 2-Bromo-5-fluoro-4-methoxyaniline?

- Methodological Answer : Synthesis often involves nucleophilic aromatic substitution or directed ortho-metalation strategies. For example, bromination of 5-fluoro-4-methoxyaniline using N-bromosuccinimide (NBS) under controlled conditions can yield the target compound. Purification via recrystallization (common for similar brominated anilines, e.g., 4-Bromo-2-fluorobenzylamine hydrochloride with mp 249–254°C ) ensures high purity. Anhydrous conditions are critical for introducing the methoxy group to avoid hydrolysis.

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in amber glassware at 0–6°C under inert gas (argon/nitrogen) to prevent degradation, as halogenated anilines are often light- and moisture-sensitive. This aligns with protocols for structurally similar compounds like (5-Bromo-2-fluorophenyl)acetonitrile, which requires cold storage . Use desiccants and monitor purity via HPLC (>95% threshold, as seen in phenylacetic acid derivatives ).

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H, 13C, 19F) to confirm substituent positions and electronic environments.

- HPLC with UV detection to verify purity (>95%, as in bromo-chlorophenylacetonitrile analysis ).

- Mass spectrometry (EI or ESI) for molecular ion validation.

- X-ray crystallography (if crystals form) to resolve structural ambiguities, as demonstrated for 4-bromo-2-methoxyaniline derivatives .

Advanced Research Questions

Q. How can conflicting melting point or purity data for derivatives be resolved?

- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. For example, 5-Bromo-4-methoxythiophene-3-carboxylic acid shows a sharp mp (155–156°C) at >97% purity . Reproduce synthesis under strict anhydrous conditions, and use differential scanning calorimetry (DSC) to identify polymorphs. Cross-validate with independent sources (e.g., CAS RN 452-63-1 ).

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Leverage Suzuki-Miyaura coupling with Pd catalysts, where the bromo group acts as the leaving site. Steric and electronic effects of the methoxy and fluoro substituents direct coupling to specific positions. Pre-functionalize via boronic acid intermediates (e.g., 3-Bromo-5-methoxyphenylboronic acid ). Monitor reaction progress with TLC and optimize catalyst loading (e.g., Pd(PPh3)4 at 2–5 mol%).

Q. How do substituents influence electrophilic substitution reactivity in this compound?

- Methodological Answer : The methoxy group (electron-donating) activates the aromatic ring at the para position, while the fluoro group (electron-withdrawing) directs electrophiles to meta positions. Computational modeling (DFT) can predict regiochemistry, validated experimentally via nitration or halogenation outcomes. Compare with regioselectivity observed in 2-Bromo-5-fluorophenol derivatives .

Q. What safety protocols are critical for handling halogenated aniline derivatives?

- Methodological Answer : Use fume hoods, nitrile gloves, and explosion-proof refrigerators for storage. Waste must be segregated and neutralized (e.g., acidic hydrolysis for amine groups) before disposal by licensed facilities, as emphasized for 4-chloro-5-fluoro-pyrimidine waste . Conduct risk assessments for air-sensitive steps (e.g., Grignard reactions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。